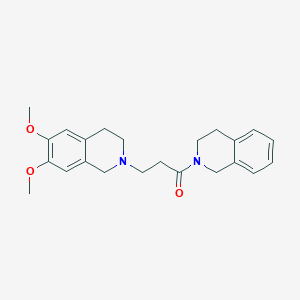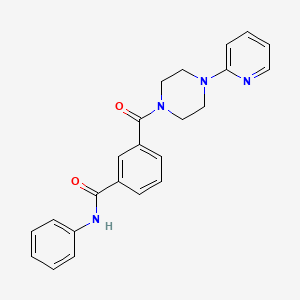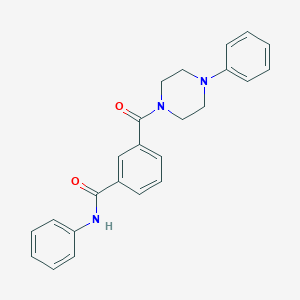
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide, commonly known as MDMA, is a synthetic drug that belongs to the amphetamine class of drugs. MDMA is a psychoactive drug that is widely used as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been used in scientific research due to its potential therapeutic effects.
Mechanism of Action
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of euphoria, empathy, and social connection. MDMA also inhibits the reuptake of these neurotransmitters, leading to a prolonged effect.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly when MDMA is used in high doses or in combination with other drugs.
Advantages and Limitations for Lab Experiments
MDMA has several advantages and limitations for lab experiments. One advantage is its ability to increase feelings of empathy and social connection, which may be useful in investigating social behavior and cognition. However, the physiological effects of MDMA can also interfere with experimental results, particularly when high doses are used.
Future Directions
There are several future directions for research on MDMA, including investigating its potential therapeutic effects in the treatment of other mental health disorders, such as depression and addiction. Further research is also needed to investigate the long-term effects of MDMA use, particularly in individuals who use the drug recreationally. Additionally, research is needed to develop safer and more effective methods for synthesizing MDMA, as well as to develop methods for detecting and preventing MDMA-related harm.
Synthesis Methods
MDMA can be synthesized using various methods, including the Leuckart reaction and the Wacker oxidation. The Leuckart reaction involves the reaction of safrole with ammonium formate to produce the intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reduced using sodium borohydride to produce MDMA. The Wacker oxidation involves the oxidation of safrole using palladium chloride and copper chloride to produce MDP2P, which is then reduced to MDMA using sodium borohydride.
Scientific Research Applications
MDMA has been used in scientific research to investigate its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. MDMA has been shown to increase feelings of empathy, trust, and social connection, which may help individuals with PTSD to process traumatic memories and improve their emotional well-being.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(19-14-4-2-1-3-5-14)8-9-18-11-13-6-7-15-16(10-13)22-12-21-15/h1-7,10,18H,8-9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGJDTVRODZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)



![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)

![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)


![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)

